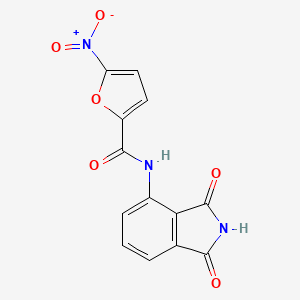

N-(1,3-dioxoisoindol-4-yl)-5-nitrofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1,3-dioxoisoindolin-4-yl)acetamide” is an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .

Synthesis Analysis

Green and eco-friendly synthesis of N-(1,3-dioxo-2-phenylisoindolin-4-yl)acetamide derivatives were developed by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as a eco-friendly solvent .Molecular Structure Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized. The structures of these compounds were confirmed by 1 H NMR, 13 C NMR, and MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include several step reactions of substitution, click reaction, and addition reaction .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Diversity-Oriented Synthesis Approaches : A study highlights the synthesis of 3-oxoisoindoline-1-carboxamide derivatives through a sequential four-component Ugi reaction/oxidative nucleophilic substitution of hydrogen. This method emphasizes the nitro group's role as a directing group, showcasing high regio- and chemoselectivity under mild conditions, offering an efficient pathway for creating a variety of derivatives including those similar to N-(1,3-dioxoisoindol-4-yl)-5-nitrofuran-2-carboxamide (S. Balalaie et al., 2020).

Optically Active Polyamides Incorporation : Research on incorporating 2-(4-nitro-1,3-dioxoisoindolin-2-yl) succinic acid with aromatic diamines for creating new classes of optically active polyamides signifies the compound's application in material science. This process highlights the compound's adaptability in polymer synthesis, leading to materials with unique properties (K. Faghihi et al., 2010).

Biological Applications and Studies

Radiosensitizing and Cytotoxic Activities : A derivative study focusing on 5-nitrofuran-2- and 3-carboxamides investigated their ability as radiosensitizers and bioreductively activated cytotoxins. These compounds demonstrated significant efficiency in sensitizing hypoxic cells to the lethal effects of ionizing radiation, suggesting potential therapeutic applications in cancer treatment (M. Naylor et al., 1990).

Fluorescent Chemosensing Properties : Another application involves the development of colorimetric and fluorescent anion chemosensors based on amide moieties derived from similar compounds. These sensors showed significant response toward F- ions with high selectivity, indicating their use in detecting specific ions in various environments (S. Devaraj & M. Kandaswamy, 2013).

Drug Development and Chemical Studies

Anticancer Drug Development : The exploration of 1,3-dioxoisoindoline-5-carboxamide derivatives as T-type calcium channel blockers presents another vital area of application. Some derivatives displayed promising activity, suggesting the potential for developing new therapeutics targeting specific channels involved in disease processes (Hwa Sil Kim et al., 2007).

Synthesis of Molecular Electronic Devices : Utilizing molecules containing nitroamine redox centers in electronic devices to exhibit negative differential resistance showcases the compound's utility beyond conventional pharmaceutical applications. This innovative application opens new avenues in the field of molecular electronics (Jia Chen et al., 1999).

Mecanismo De Acción

Target of Action

A similar compound, apremilast, targets thePhosphodiesterase 4 (PDE4) enzyme . PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate and is centrally involved in the cytokine production of inflammatory cells, angiogenesis, and the functional properties of other cell types such as keratinocytes .

Mode of Action

Apremilast, a similar compound, binds to the catalytic site of the pde4 enzyme, thereby blocking camp degradation . This results in the modulation of the production of several pro-inflammatory cytokines and chemokines at the level of mRNA expression .

Biochemical Pathways

Apremilast, a similar compound, interferes with the production of leukotriene b4, inducible nitric oxide synthase, and matrix metalloproteinase . This results in the reduction of complex inflammatory processes, such as dendritic cell infiltration, epidermal skin thickening, and joint destruction .

Result of Action

Apremilast, a similar compound, has profound anti-inflammatory properties in animal models of inflammatory disease, as well as human chronic inflammatory diseases such as psoriasis and psoriatic arthritis .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O6/c17-11-6-2-1-3-7(10(6)13(19)15-11)14-12(18)8-4-5-9(22-8)16(20)21/h1-5H,(H,14,18)(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDHSWVANLMGQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-5-nitrofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2997440.png)

![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)

![5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2997442.png)

![N-(3-acetylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2997445.png)

![5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2997447.png)

![methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride](/img/structure/B2997448.png)

![Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2997449.png)